molecular formula C₂₃H₂₆N₂O₇S B1156803 rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

货号: B1156803
分子量: 474.53
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₆N₂O₇S and its molecular weight is 474.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Mechanism

Apremilast, including its derivatives like rac-4'-O-Desmethyl-4'-O-ethyl Apremilast, functions by selectively inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, it modulates various inflammatory pathways, leading to reduced production of pro-inflammatory cytokines and improved immune response regulation .

Psoriasis Treatment

Apremilast is FDA-approved for treating moderate to severe plaque psoriasis. Clinical trials have demonstrated that patients receiving Apremilast show significant improvements in the Psoriasis Area and Severity Index (PASI) scores compared to placebo groups. For instance, in the ESTEEM trials, a substantial percentage of patients achieved a PASI-75 response after 16 weeks of treatment .

Table 1: Clinical Trial Efficacy of Apremilast in Psoriasis

StudyTreatment GroupPASI-75 Response (%)Placebo Response (%)p-value
ESTEEM 1Apremilast33.15.3<0.0001
ESTEEM 2Apremilast29.06.0<0.0001

Psoriatic Arthritis

In addition to psoriasis, this compound has shown efficacy in treating psoriatic arthritis (PsA). The PALACE trials demonstrated that patients treated with Apremilast had significant improvements in American College of Rheumatology (ACR) response criteria compared to those on placebo .

Table 2: Clinical Trial Efficacy of Apremilast in Psoriatic Arthritis

StudyTreatment GroupACR20 Response (%)Placebo Response (%)p-value
PALACE 1Apremilast 20 mg31100.0140
PALACE 2Apremilast 30 mg4010<0.0001

Case Studies and Observational Reports

Recent case studies have highlighted the potential of this compound in managing therapy-resistant conditions. For example, a case report indicated successful treatment outcomes in a patient with pemphigus vulgaris resistant to conventional therapies . This suggests that derivatives of Apremilast might offer new avenues for treating complex autoimmune diseases.

Safety Profile

The safety profile of this compound aligns with that of its parent compound, with common adverse effects including gastrointestinal disturbances such as diarrhea and nausea. Importantly, there is no increased risk of serious infections associated with its use .

属性

分子式

C₂₃H₂₆N₂O₇S

分子量

474.53

同义词

N-(2-(1-(3,4-Diethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide;  Apremilast Impurity D

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。